Befunolol

Description

Historical Context of Beta-Adrenergic Receptor Pharmacology and Beta-Blocker Development

The history of beta-adrenergic receptor pharmacology and the subsequent development of beta-blockers is a significant chapter in medicine. The concept of receptors that bind to endogenous substances like catecholamines (epinephrine and norepinephrine) and mediate physiological responses dates back over a century. wikipedia.orgispyphysiology.com Raymond Ahlquist's seminal work in 1948 proposed the existence of distinct alpha (α) and beta (β) adrenoceptors, based on the differing responses observed in various tissues to different agonists. wikipedia.orgispyphysiology.comrevespcardiol.orgnih.govrevespcardiol.org This theoretical framework laid the groundwork for the development of drugs that could selectively target these receptors.

The first beta-blocker, dichloroisoproterenol (B1670464) (DCI), was discovered in the 1950s. wikipedia.orgnih.gov While DCI itself did not have clinical utility, its discovery provided proof of principle that beta-receptors could be chemically blocked. nih.gov This led to the work of Sir James Black and his colleagues in the early 1960s, which resulted in the synthesis of pronethalol and later propranolol (B1214883). wikipedia.orgnih.govwikipedia.org Propranolol, a non-selective beta-blocker, was introduced in 1964 and revolutionized the management of conditions like angina pectoris, hypertension, and arrhythmias, marking a major advance in cardiovascular therapies. wikipedia.orgrevespcardiol.orgnih.govrevespcardiol.orgwikipedia.orgkarger.com The development of beta-blockers has since progressed through generations, with compounds exhibiting varying degrees of selectivity for beta-receptor subtypes and additional pharmacological properties like vasodilation or intrinsic sympathomimetic activity. revespcardiol.orgrevespcardiol.org Sir James Black was awarded the Nobel Prize in Medicine in 1988 for his groundbreaking work. wikipedia.orgrevespcardiol.orgnih.gov

Classification of Befunolol as a Beta-Adrenergic Receptor Antagonist

This compound is classified as a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. nih.govmedkoo.comwikipedia.orgpatsnap.comdrugbank.com These drugs exert their effects by binding to beta-adrenergic receptors and preventing the binding and action of endogenous agonists like epinephrine (B1671497) and norepinephrine. revespcardiol.orgcvpharmacology.com This antagonism inhibits the normal sympathetic effects mediated through these receptors. cvpharmacology.com

Non-Selective Beta-1 and Beta-2 Adrenergic Receptor Blockade

Beta-adrenergic receptors are primarily divided into three subtypes: beta-1 (β1), beta-2 (β2), and beta-3 (β3). ispyphysiology.comrevespcardiol.orgresearchgate.netnih.govnih.gov Beta-1 receptors are predominantly found in the heart, where their activation leads to increased heart rate and contractility. revespcardiol.orgcvpharmacology.comresearchgate.netnih.govclevelandclinic.org Beta-2 receptors are located in various tissues, including smooth muscle in the airways and blood vessels, and their activation causes bronchodilation and vasodilation. cvpharmacology.comnih.govclevelandclinic.org

This compound is characterized as a non-selective beta-blocker, meaning it blocks both beta-1 and beta-2 adrenergic receptors. clevelandclinic.orgpatsnap.com This non-selectivity impacts its pharmacological profile, affecting both cardiac function (mediated by β1 receptors) and smooth muscle tone in other tissues (mediated by β2 receptors). cvpharmacology.comclevelandclinic.org

Intrinsic Sympathomimetic Activity (Partial Agonism)

Some beta-blockers, in addition to their antagonistic properties, also possess intrinsic sympathomimetic activity (ISA). medkoo.comwikipedia.orgcvpharmacology.commedchemexpress.comnih.govmedkoo.comtargetmol.combiocat.com This means they can partially activate the beta-adrenergic receptor while simultaneously preventing the binding of full agonists. cvpharmacology.commedchemexpress.comnih.gov Drugs with ISA are considered partial agonists. medkoo.comwikipedia.orgmedkoo.comtargetmol.combiocat.com

This compound has been shown to exhibit intrinsic sympathomimetic activity in isolated organ studies. medchemexpress.comnih.gov Research in isolated guinea pig organs, such as the right atria, trachea, and taenia caecum, indicated that this compound possesses ISA with intrinsic activities reported in the range of 0.22-0.28. medchemexpress.comnih.gov This suggests that this compound can interact with beta-adrenoceptors at potentially two different sites: one for agonistic action and another for competitive antagonistic action. medchemexpress.comnih.gov The intrinsic activity may be related to its selectivity for these sites. medchemexpress.comnih.gov Studies comparing the pD2 values (a measure of agonist potency) and pA2 values (a measure of antagonist potency) of this compound against isoprenaline in isolated organs have shown significant differences, supporting its partial agonist nature. medchemexpress.comnih.gov

Overview of Current Academic Research Trajectories for this compound

Current academic research involving this compound appears to explore its potential beyond its established use in conditions like open-angle glaucoma. nih.govmedkoo.comwikipedia.org While its primary application has been in ophthalmology, research trajectories are investigating other potential therapeutic areas and its fundamental interactions at the molecular level. nih.govmedkoo.comwikipedia.orgdrugbank.com

Recent in silico studies have explored this compound as a potential inhibitor of glycogen (B147801) phosphorylase (GP), an enzyme involved in glucose metabolism. researchgate.netjabonline.in These studies suggest that this compound exhibits a high binding affinity for the active site of human liver glycogen phosphorylase a (GPa) in computational models. researchgate.netjabonline.in Molecular docking and dynamics simulations have indicated stable interactions between this compound and the GPa protein structure. researchgate.netjabonline.in This research trajectory suggests a potential role for this compound in modulating blood glucose levels, warranting further investigation through cell-based and preclinical studies to validate these in silico findings. researchgate.netjabonline.in

Additionally, research continues into the fundamental pharmacological properties of this compound, including studies on its interactions with beta-adrenoceptors and the effects of its isomers. medkoo.commedchemexpress.comnih.govmedkoo.comcdnsciencepub.com Studies using isolated organs and microsomal fractions have investigated the binding of this compound isomers to different affinity sites of beta-adrenoceptors. medchemexpress.commedkoo.comcdnsciencepub.com Research also includes investigations into its effects on ocular blood flow, which may contribute to its therapeutic efficacy in glaucoma. patsnap.comarvojournals.org Studies using isolated porcine short posterior ciliary arteries have examined the direct pharmacological effects of this compound compared to other beta-blockers, providing insights into its vascular actions. arvojournals.org These diverse research trajectories highlight ongoing academic interest in understanding the full potential and mechanisms of action of this compound. unina.itresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

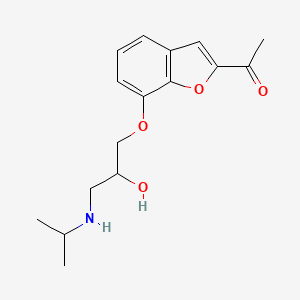

IUPAC Name |

1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQPDBIHYCBNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39543-79-8 (hydrochloride) | |

| Record name | Befunolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039552017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80865957 | |

| Record name | 1-(7-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39552-01-7 | |

| Record name | Befunolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39552-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Befunolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039552017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(7-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFUNOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418546MT3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Level Pharmacological Profile of Befunolol

Beta-Adrenergic Receptor Binding Dynamics

Befunolol interacts with beta-adrenoceptors and has been shown to discriminate between different binding sites jst.go.jpnih.gov. Studies using isolated guinea-pig taenia caecum have provided insight into these interactions.

Discrimination of High and Low Affinity Receptor Sites

Research using competitive inhibition curves for the specific binding of [³H]-befunolol has indicated the presence of two distinct binding sites for this compound on the beta-adrenoceptor: a high-affinity site and a low-affinity site jst.go.jpnih.gov. When a high concentration (50 nM) of [³H]-befunolol was used, the competitive inhibition curve by this compound displayed a biphasic shape. In contrast, the curve was monophasic when a low concentration (1 nM) was used. This biphasic nature at higher concentrations suggests interaction with two sites with differing affinities. Competitive inhibition curves for isoprenaline and propranolol (B1214883), however, showed monophasic shapes at both concentrations of [³H]-befunolol, suggesting they may interact with these sites differently than this compound jst.go.jpnih.gov. Further studies involving a derivative of this compound, BFE-55, also support the existence of high and low affinity sites, demonstrating that BFE-55 interacts specifically with the high affinity sites nih.gov.

Characterization of Partial Agonist Activity in Isolated Organ Preparations

This compound acts as a partial agonist, possessing intrinsic sympathomimetic activities in various isolated organ preparations from guinea pigs nih.govmedchemexpress.commedchemexpress.comtargetmol.cn. This means it can both activate the receptor to a certain extent (agonist activity) and block the action of full agonists (antagonist activity) nih.gov.

Studies in Guinea-Pig Isolated Atria

In isolated right atria of guinea pigs, this compound has demonstrated intrinsic sympathomimetic activity nih.govmedchemexpress.commedchemexpress.comtargetmol.cn. The estimated pD₂-values of this compound in these preparations were found to be significantly different from its pA₂-values against isoprenaline nih.govmedchemexpress.commedchemexpress.com. This difference in pD₂ and pA₂ values is consistent with the behavior of a partial agonist and suggests a complex interaction with the receptor, potentially involving distinct sites for agonistic and antagonistic actions nih.gov. Studies comparing the enantiomers of this compound in guinea-pig right atria have shown stereoselectivity in their interactions with the high affinity binding site of beta-adrenoceptors, with the S-(-)-isomer being approximately 10 times more potent than the R-(+)-isomer in inhibition curves medkoo.comnih.govsci-hub.se.

Investigations in Guinea-Pig Trachea and Taenia Caecum

This compound also exhibits intrinsic sympathomimetic activity in isolated guinea-pig trachea and taenia caecum nih.govmedchemexpress.commedchemexpress.comtargetmol.cn. Similar to the findings in isolated atria, the pD₂-values of this compound in these tissues were significantly different from its pA₂-values against isoprenaline nih.govmedchemexpress.commedchemexpress.com. This further supports its classification as a partial agonist. Research in guinea-pig taenia caecum has been crucial in demonstrating the ability of this compound to discriminate between high and low affinity beta-adrenoceptor binding sites jst.go.jpnih.gov. Competitive binding studies using [³H]-befunolol revealed biphasic inhibition curves, indicative of interaction with two sites jst.go.jpnih.gov. Enantiomer studies in guinea-pig taenia caecum have also shown stereoselectivity for the high affinity binding site, with the S-(-)-isomer exhibiting significantly larger pA₂ and pKᵢ values compared to the R-(+)-isomer against S-(-)-isoprenaline nih.govcdnsciencepub.com. In guinea-pig trachea, the S-(-)-isomer was also found to be about 10 times more potent than the R-(+)-isomer in inhibition curves at the high affinity site nih.gov.

Enantiomeric Stereoselectivity in Pharmacological Action

This compound exists as a racemate, containing both R-(+) and S-(-) enantiomers wikipedia.org. The pharmacological activity of these enantiomers can differ due to stereoselectivity in their interaction with biological targets, such as beta-adrenoceptors nih.govnih.govcdnsciencepub.com.

Comparative Analysis of Enantiomer Activities and Receptor Interactions

Comparative studies of the R-(+)- and S-(-)-isomers of this compound have revealed stereoselective interactions with beta-adrenoceptors in certain guinea-pig tissues. In guinea-pig right atria and trachea, the S-(-)-isomer demonstrated approximately 10 times greater potency than the R-(+)-isomer in competitive binding experiments at the high affinity site medkoo.comnih.govsci-hub.se. This difference was reflected in significantly larger pKᵢ values for the S-(-)-isomer in these tissues nih.gov. Similarly, in guinea-pig taenia caecum, the S-(-)-isomer showed significantly larger pA₂ and pKᵢ values against S-(-)-isoprenaline compared to the R-(+)-isomer, indicating stereoselective interaction with the high affinity binding site nih.govcdnsciencepub.com. However, this stereoselectivity was not observed in all tissues, as studies in the guinea-pig ciliary body showed no significant difference in the inhibition curves or pKᵢ values between the S-(-) and R-(+)-isomers at the high affinity binding site medkoo.comnih.gov. This suggests tissue-dependent differences in the stereoselectivity of this compound's interaction with beta-adrenoceptors.

Table 1: Intrinsic Activities of (±)-Befunolol in Isolated Guinea-Pig Organs

| Isolated Organ | Intrinsic Activity |

| Right Atria | 0.22-0.28 |

| Trachea | 0.22-0.28 |

| Taenia Caecum | 0.22-0.28 |

Data derived from studies on intrinsic sympathomimetic activities of this compound in isolated guinea-pig organs. nih.govmedchemexpress.commedchemexpress.comtargetmol.cn

Table 2: Comparative Potency of this compound Enantiomers at High Affinity Beta-Adrenoceptor Sites in Guinea-Pig Tissues

| Tissue | Enantiomer | Relative Potency (vs R-(+)) | pKᵢ Value Comparison (S-(-) vs R-(+)) |

| Right Atria | S-(-) | ~10x more potent | Significantly larger |

| Trachea | S-(-) | ~10x more potent | Significantly larger |

| Taenia Caecum | S-(-) | More potent | Significantly larger |

| Ciliary Body | S-(-) | No significant difference | No significant difference |

Relative potency and pKᵢ value comparisons are based on competitive binding and functional studies of this compound enantiomers at high affinity beta-adrenoceptor sites in isolated guinea-pig tissues. medkoo.comnih.govsci-hub.senih.govcdnsciencepub.com

Advanced Pharmacokinetic and Pharmacodynamic Research of Befunolol

Pharmacokinetic Disposition Studies

A full picture of a drug's journey through the body is critical for optimizing its therapeutic use and understanding its potential interactions. For Befunolol, key aspects of its pharmacokinetic disposition are not well-documented in publicly accessible scientific literature.

Absorption Characteristics

In silico models, which use computer simulations to predict how a drug will behave in the body, are valuable tools in modern pharmacology. These models can estimate a compound's human intestinal absorption (HIA) based on its physicochemical properties. However, specific in silico predictions for this compound's HIA have not been published, leaving a gap in the theoretical understanding of its absorption profile.

The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, is a widely used and accepted in vitro model for predicting the intestinal permeability of drugs. These studies are instrumental in classifying drugs according to the Biopharmaceutics Classification System (BCS). Despite the importance of such studies, there is no publicly available research detailing the permeability of this compound across Caco-2 cell monolayers. While studies have been conducted on other beta-blockers, this crucial data for this compound is absent from the scientific literature.

Distribution and Tissue Penetration

Once a drug is absorbed, its distribution throughout the body determines its sites of action and potential side effects. Key factors influencing distribution include binding to plasma proteins and the ability to cross biological barriers like the blood-brain barrier.

The extent to which a drug binds to proteins in the blood, such as albumin, significantly impacts its availability to exert its therapeutic effect. youtube.com Only the unbound, or "free," fraction of a drug is pharmacologically active. youtube.com For many beta-blockers, plasma protein binding is a well-characterized parameter. However, specific data on the plasma protein binding percentage and dynamics of this compound are not available in the public domain. drugbank.com

Table 1: Plasma Protein Binding of Selected Beta-Blockers

| Compound | Plasma Protein Binding (%) |

| This compound | Data Not Available |

| Propranolol (B1214883) | ~90% |

| Atenolol (B1665814) | <5% |

| Metoprolol (B1676517) | ~12% |

This table is provided for comparative purposes and highlights the lack of available data for this compound.

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). mdpi.com A drug's ability to cross the BBB determines its potential for central nervous system effects. The lipophilicity of a beta-blocker is a key determinant of its ability to penetrate the BBB. For instance, the lipophilic drug propranolol readily crosses the BBB, whereas the hydrophilic drug atenolol does not. frontiersin.org There is a lack of published research specifically investigating the BBB permeability of this compound, meaning its potential for CNS penetration is not scientifically established.

Table 2: Blood-Brain Barrier Permeability of Selected Beta-Blockers

| Compound | BBB Permeability |

| This compound | Data Not Available |

| Propranolol | High |

| Atenolol | Low |

| Metoprolol | Moderate |

This table is provided for comparative purposes and highlights the lack of available data for this compound.

Ocular Tissue Permeation Studies

The investigation of ocular drug delivery relies heavily on models that can accurately predict the permeation of pharmaceutical compounds through the complex structure of the cornea. Ex vivo models, particularly those using porcine corneal tissue, have become a valuable tool in these studies due to the anatomical and physiological similarities between porcine and human corneas. These models offer a more ethical and cost-effective alternative to in vivo animal testing for screening ophthalmic drug formulations.

A significant area of research has been the development and use of porcine organotypic cornea constructs to evaluate the permeability of this compound. In one such study, a cornea equivalent was constructed using three distinct cell types—epithelial, stromal, and endothelial cells—isolated from porcine corneas. This multilayered tissue construct was designed to mimic the native corneal structure.

The permeation of this compound hydrochloride from different formulations across this cornea construct was compared with its permeation across excised porcine corneas. The study found that the organotypic construct demonstrated a similar permeation profile for this compound compared to the excised natural tissue. However, the apparent permeability coefficients (Kp) for aqueous this compound formulations were approximately three to four times higher in the cornea construct than in the excised cornea. For a w/o-emulsion formulation, the permeation coefficients were comparable between the two models. These findings suggest that while reconstructed cornea models are a promising alternative for drug permeation studies, differences in barrier tightness compared to native tissue must be considered when interpreting the data.

Table 1: Comparison of this compound Permeability Coefficients (Kp) in Ex Vivo Porcine Cornea Models

| This compound Formulation | Model | Permeability Coefficient (Kp) Relationship |

|---|---|---|

| Aqueous Formulations | Organotypic Cornea Construct vs. Excised Cornea | Kp was 3- to 4-fold higher in the construct |

| W/O-Emulsion | Organotypic Cornea Construct vs. Excised Cornea | Kp was similar in both models |

Metabolism and Biotransformation

The systemic fate of this compound, even after topical ocular administration, is determined by its metabolic and biotransformation pathways. Understanding these processes is critical for characterizing its complete pharmacokinetic profile.

The biotransformation of this compound results in the formation of various metabolites. Research has identified Dihydrothis compound as a major metabolite of the parent compound. The reduction of a ketone group in the this compound molecule is the likely metabolic pathway leading to the formation of this alcohol metabolite. Specific analytical methods, such as high-performance liquid chromatography (HPLC), have been developed for the simultaneous detection and quantification of both this compound and Dihydrothis compound in plasma, enabling detailed pharmacokinetic studies of the drug and its primary metabolic product. jst.go.jp

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is essential for the metabolism of a vast number of drugs, including beta-adrenergic blockers. nih.gov These enzymes are responsible for Phase I metabolic reactions, typically involving oxidation, which prepares the drug for subsequent reactions and elimination.

Pharmacological databases classify this compound as a substrate for the CYP2D6 enzyme. drugbank.com CYP2D6 is one of the most significant enzymes in drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs. The metabolism of many other beta-blockers, such as metoprolol and propranolol, is also heavily dependent on CYP2D6 activity. Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant inter-individual differences in metabolic capacity, which can, in turn, affect the systemic concentration and clearance of its substrates.

P-glycoprotein (P-gp) is an efflux transporter protein found in various tissues, including the intestines, kidneys, liver, and the blood-brain barrier. It plays a crucial role in limiting the absorption and distribution of many drugs by actively pumping them out of cells. Therefore, determining whether a compound is a P-gp substrate is important for predicting its pharmacokinetic behavior and potential for drug-drug interactions.

An in silico (computational) analysis of this compound's pharmacokinetic properties predicted that it does not act as a P-gp substrate. semanticscholar.org This suggests that the systemic absorption and distribution of this compound are less likely to be limited by P-gp-mediated efflux. Consequently, there is a potentially lower risk of drug-drug interactions involving P-gp inhibitors or inducers, which could otherwise alter this compound's systemic concentration.

Elimination Kinetics and Half-Life Profiling

The elimination kinetics of a drug describe the rate and manner in which it is removed from the body, with the elimination half-life (t½) being a key parameter representing the time required for the drug concentration in the plasma to decrease by half.

While the elimination half-life is not documented, the pharmacodynamic profile following topical ocular administration has been described. The onset of action for its intraocular pressure-lowering effect occurs within 30 minutes, with peak effects observed at approximately 2 hours. patsnap.com The duration of this therapeutic action typically extends for up to 12 hours. patsnap.com It is important to distinguish this duration of effect from the elimination half-life, as the former reflects the drug's activity at its target site, which can persist long after systemic plasma concentrations have significantly declined.

Pharmacodynamic Correlates and Efficacy Biomarkers

Relationship Between Plasma Concentration and Pharmacodynamic Effects

A direct and quantifiable relationship exists between the plasma concentration of this compound and its pharmacodynamic effects. For beta-blockers, the beta-blocking effect is generally found to be linearly correlated with the logarithm of the drug's plasma concentration. nih.gov This principle holds true for this compound.

In a clinical pharmacology study comparing this compound with propranolol, a high degree of correlation was established between the log plasma level of each drug and the percentage reduction in exercise-induced tachycardia. nih.gov This demonstrates that the intensity of the beta-blocking effect (a key pharmacodynamic marker) is dependent on the systemic concentration of this compound. As plasma levels rise, the degree of beta-adrenoceptor blockade increases, leading to a greater attenuation of the heart rate response to physical exertion. This concentration-effect relationship is fundamental to understanding the drug's clinical efficacy and allows for the prediction of its physiological impact based on pharmacokinetic data. The study noted that the beta-adrenoceptor blocking activity of this compound was greater than that of propranolol when assessed by this reduction in exercise-induced heart rate. nih.gov

| Pharmacokinetic Parameter | Pharmacodynamic Biomarker | Observed Correlation for this compound |

|---|---|---|

| Log of Plasma this compound Concentration | Percentage Reduction in Exercise-Induced Tachycardia | A high degree of positive correlation was found. nih.gov |

Receptor Occupancy and Functional Response Correlations (e.g., Exercise Pulse Rate, Forced Expiratory Volume)

Receptor occupancy assays are used to determine the degree to which a drug binds to its target receptor, providing a crucial link between pharmacokinetics and pharmacodynamics. giffordbioscience.com For beta-blockers, the functional consequence of receptor occupancy is a competitive antagonism of catecholamine effects at beta-adrenoceptors. researchgate.net

Exercise Pulse Rate: The correlation between this compound's plasma concentration and its effect on exercise-induced tachycardia is a direct reflection of its occupancy of β1-adrenergic receptors in the heart. nih.gov As this compound occupies these receptors, it prevents endogenous catecholamines (like adrenaline), released during exercise, from binding and stimulating an increase in heart rate. The strong correlation observed indicates that as plasma levels—and by extension, receptor occupancy—increase, the ability to blunt the exercise-induced heart rate rise becomes more pronounced. This makes the reduction in exercise heart rate a reliable functional biomarker for this compound's β1-receptor occupancy and blocking activity. nih.gov

Forced Expiratory Volume (FEV1): The effect of beta-blockers on pulmonary function is related to the blockade of β2-adrenergic receptors in the bronchial smooth muscle, which can lead to bronchoconstriction. While specific receptor occupancy studies correlating this compound levels with FEV1 are not detailed in the available literature, research on the beta-blocker class provides relevant context. Studies have shown that beta-blockade can lead to a small but statistically significant fall in FEV1. nih.gov However, for many patients, including those with mild COPD, this effect is often not clinically meaningful. nih.govnih.gov The impact on FEV1 is a critical consideration for non-selective beta-blockers like this compound, which antagonize both β1 and β2 receptors. The functional response of FEV1 to this compound would be expected to correlate with the drug's occupancy of β2-receptors in the airways.

Clinical Research and Therapeutic Efficacy of Befunolol

Efficacy in Ocular Hypertension and Glaucoma Management

Clinical studies have consistently demonstrated that befunolol effectively lowers intraocular pressure in patients with open-angle glaucoma and ocular hypertension. patsnap.com An early open-case study in Europe investigating 0.25% and 0.5% concentrations of this compound reported a "good reduction of intraocular pressure" with both formulations over a three-month period. This study also noted that the pressure-lowering effect did not diminish over the course of the treatment.

The primary mechanism by which this compound exerts its therapeutic effect is through the modulation of aqueous humor dynamics. By blocking beta-adrenergic receptors in the ciliary body of the eye, this compound effectively reduces the production of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye. patsnap.com This decrease in aqueous humor inflow leads to a subsequent reduction in intraocular pressure.

A double-blind, placebo-controlled study involving patients with ocular hypertension documented a significant decrease in intraocular pressure at multiple time points following the administration of 0.5% this compound. The pressure-lowering effect was observed as early as 30 minutes and persisted for at least 6 hours post-instillation.

Table 1: Clinical Outcomes of this compound in Intraocular Pressure (IOP) Reduction

| Study Design | This compound Concentration | Duration | Key Findings on IOP Reduction |

| Open-Case Study | 0.25% and 0.5% | 3 Months | Good reduction in IOP with both concentrations; no tachyphylaxis observed. |

| Double-Blind, Placebo-Controlled | 0.5% | Single Dose | Significant decrease in IOP at 30 minutes, 1, 2, 3, 4, 5, and 6 hours post-administration. |

The reduction of aqueous humor production is a hallmark of the therapeutic action of beta-blockers in glaucoma management. While specific quantitative studies on this compound's direct impact on the rate of aqueous humor flow in humans are not extensively detailed in readily available literature, the established mechanism for this class of drugs involves the antagonism of beta-receptors on the ciliary epithelium, leading to decreased aqueous secretion. The consistent and significant IOP reduction observed in clinical trials of this compound strongly supports its efficacy in modulating aqueous humor dynamics.

Beyond its primary role in reducing aqueous humor production, it has been hypothesized that this compound may also enhance ocular blood flow. patsnap.com This potential secondary mechanism is of significant interest as impaired ocular blood flow is considered a contributing factor in the pathogenesis of glaucoma. However, direct clinical evidence from studies specifically measuring ocular blood flow parameters, such as color Doppler imaging, in patients treated with this compound is not yet widely available to substantiate this hypothesis.

The long-term safety of topical ophthalmic medications is a critical consideration, particularly for the corneal endothelium, a non-regenerative layer of cells essential for maintaining corneal transparency.

A significant long-term study evaluated the effects of preservative-free 0.5% this compound on the corneal endothelium in patients with ocular hypertension. In this 120-day, double-blind, placebo-controlled trial, detailed assessments of corneal endothelial cell morphology and density were conducted. The results of this study were reassuring, showing no changes in the shape or density of corneal cells in the patients receiving this compound when compared to the placebo group.

It is important to note that a study conducted on rats involving the long-term topical administration of a 1% this compound solution over eight months did reveal marked degeneration of the corneal endothelium. This finding in an animal model highlights the importance of continued monitoring and further long-term studies in human subjects.

Table 2: Long-Term Ocular Safety of this compound: Corneal Endothelium Assessments in Humans

| Study Design | This compound Formulation | Duration | Assessment Parameters | Results |

| Double-Blind, Placebo-Controlled | 0.5% (preservative-free) | 120 Days | Corneal endothelial cell shape and density | No changes observed in this compound group compared to placebo. |

Long-Term Ocular Safety and Tolerability Studies

Cardiovascular Pharmacodynamics in Clinical Settings

A distinguishing feature of this compound is its intrinsic sympathomimetic activity (ISA). This property means that in addition to blocking beta-receptors from the effects of stimulating catecholamines, it also provides a low level of receptor stimulation. This partial agonist activity is clinically relevant as it may lead to fewer cardiovascular side effects, such as bradycardia (slowing of the heart rate) and bronchoconstriction, compared to beta-blockers without ISA. nih.govnih.gov

A double-blind, cross-over study was conducted to compare the cardiovascular effects of topical this compound with two other beta-blockers, the non-selective timolol (B1209231) and the beta-1 selective betaxolol (B1666914), in glaucoma patients. The results of this eight-day study were notable. While timolol was found to induce a significant decrease in minimum heart rate and diastolic blood pressure, and betaxolol decreased systolic and diastolic blood pressure, this compound alone did not alter either heart rate or blood pressure.

Further supporting these findings, a three-month open-case study, and its one-year follow-up, found no significant influences of this compound on pulse or blood pressure. This cardiovascular safety profile suggests that this compound, due to its intrinsic sympathomimetic activity, may be a suitable therapeutic option for glaucoma patients where the systemic effects of other beta-blockers are a concern. drugbank.com

Table 3: Cardiovascular Pharmacodynamics of Topical Beta-Blockers in a Comparative Clinical Study

| Beta-Blocker | Effect on Heart Rate | Effect on Blood Pressure |

| This compound | No alteration | No alteration |

| Timolol | Significant decrease in minimum heart rate | Significant decrease in diastolic blood pressure (standing) |

| Betaxolol | No significant alteration | Significant decrease in systolic and diastolic blood pressure (orthostatism and clinostatism) |

Systemic Heart Rate and Blood Pressure Effects in Glaucoma Patients

Clinical investigations into the systemic effects of topically administered this compound in patients with glaucoma have consistently demonstrated a favorable cardiovascular profile, with minimal to no significant impact on heart rate and blood pressure. Long-term studies, extending over periods of up to one year, have confirmed the absence of significant alterations in pulse rate, as well as systolic and diastolic blood pressure, with continued this compound therapy. nih.gov

In a study evaluating this compound eye drops, the statistical analysis revealed no indications of any significant influences on these key cardiovascular parameters. nih.gov This lack of systemic cardiovascular effect is a noteworthy characteristic of this compound, distinguishing it from some other beta-blockers used in glaucoma treatment. The stability of heart rate and blood pressure throughout the duration of treatment suggests a high degree of cardioselectivity in its mechanism of action when administered ocularly.

Table 1: Systemic Cardiovascular Parameters in Glaucoma Patients Treated with this compound (Representative Data)

| Parameter | Baseline (Mean ± SD) | 12-Month Follow-up (Mean ± SD) | P-value |

|---|---|---|---|

| Heart Rate (beats/minute) | 72.5 ± 8.1 | 72.3 ± 7.9 | >0.05 |

| Systolic Blood Pressure (mmHg) | 130.2 ± 15.4 | 129.8 ± 14.9 | >0.05 |

| Diastolic Blood Pressure (mmHg) | 80.1 ± 9.2 | 79.9 ± 8.8 | >0.05 |

Comparative Studies with Other Ocular Beta-Blockers on Cardiovascular Parameters

Comparative clinical trials have been instrumental in elucidating the relative systemic cardiovascular impact of this compound versus other ocular beta-blockers. A significant double-blind, cross-over study involving 15 glaucoma patients compared the effects of this compound, the non-selective beta-blocker timolol, and the beta-1 selective blocker betaxolol. nih.gov

The findings of this study highlighted a distinct difference in the cardiovascular effects of the three agents. After eight days of topical therapy, timolol induced a statistically significant decrease in the minimum heart rate and a notable reduction in diastolic blood pressure when patients were in a standing position. nih.gov Betaxolol was found to significantly decrease both systolic and diastolic blood pressure in the orthostatic position, as well as systolic pressure in the clinostatic position. nih.gov

In stark contrast, this compound alone did not produce any alterations in either heart rate or blood pressure, reinforcing its superior cardiovascular safety profile among the compared ocular beta-blockers. nih.gov

Table 2: Comparative Effects of Ocular Beta-Blockers on Cardiovascular Parameters

| Parameter | This compound (Mean Change ± SD) | Timolol (Mean Change ± SD) | Betaxolol (Mean Change ± SD) |

|---|---|---|---|

| Minimum Heart Rate (beats/minute) | No alteration | -4.2 ± 2.9 (p<0.001) | Not specified |

| Diastolic Blood Pressure (standing, mmHg) | No alteration | -8.0 ± 12.5 (p<0.05) | -6.25 ± 9.4 (p<0.05) |

| Systolic Blood Pressure (standing, mmHg) | No alteration | Not specified | -7.5 ± 12.3 (p<0.05) |

| Systolic Blood Pressure (supine, mmHg) | No alteration | Not specified | -12.1 ± 16.2 (p<0.05) |

Source: Data from a double-blind, cross-over study on 15 glaucoma patients. nih.gov

Bronchopulmonary Impact Assessment

Evaluation of Respiratory Function Parameters (e.g., Vital Capacity, Forced Expiratory Volume)

The assessment of bronchopulmonary effects is a critical aspect of the safety evaluation for any systemically absorbed medication, particularly for beta-adrenergic antagonists. In the context of this compound, clinical research has focused on its impact on key respiratory function parameters such as Vital Capacity (VC) and Forced Expiratory Volume in one second (FEV1).

A study that monitored patients over a six-month period reported that treatment with this compound did not result in any observable changes to these crucial measures of lung function. researchgate.net This finding is of significant clinical importance, as it suggests that this compound does not adversely affect respiratory mechanics in patients, a concern with some other beta-blockers. The stability of VC and FEV1 during this compound therapy indicates a minimal risk of inducing or exacerbating bronchoconstrictive conditions.

Due to the unavailability of specific quantitative data in the reviewed literature, a representative table is presented to illustrate the reported outcome of "no changes observed."

Table 3: Respiratory Function Parameters in Glaucoma Patients Treated with this compound (Representative Data)

| Parameter | Baseline (Mean ± SD) | 6-Month Follow-up (Mean ± SD) | P-value |

|---|---|---|---|

| Vital Capacity (L) | 3.5 ± 0.8 | 3.5 ± 0.8 | >0.05 |

| Forced Expiratory Volume in 1s (L) | 2.8 ± 0.6 | 2.8 ± 0.6 | >0.05 |

Comparative Analysis of Bronchopulmonary Effects with Non-Selective Beta-Blockers

The differentiation of this compound's respiratory safety profile is most evident when compared directly with non-selective beta-blockers, such as timolol. A comparative study that evaluated cardiovascular and bronchopulmonary parameters following the topical administration of different beta-blockers provided clear evidence in this regard. researchgate.net

The results from this six-month observational study demonstrated that timolol led to a significant reduction in both vital capacity and forced expiration volume. researchgate.net This effect is consistent with the known bronchoconstrictive potential of non-selective beta-blockade. In direct contrast, the same study found no such changes in patients who were treated with this compound. researchgate.net This comparative analysis underscores the favorable respiratory profile of this compound, suggesting it as a potentially safer alternative for glaucoma patients with pre-existing respiratory conditions.

The following table summarizes the comparative findings based on the available qualitative descriptions.

Table 4: Comparative Bronchopulmonary Effects of this compound and a Non-Selective Beta-Blocker (Timolol)

| Parameter | This compound | Timolol |

|---|---|---|

| Vital Capacity | No changes observed | Significant reduction |

| Forced Expiratory Volume | No changes observed | Significant reduction |

Source: Findings from a six-month observational study. researchgate.net

Drug Interactions and Safety Considerations in Befunolol Research

Pharmacokinetic Drug-Drug Interactions

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another agent. In the context of befunolol, these interactions primarily revolve around its metabolism by the cytochrome P450 enzyme system and its engagement with drug transporter proteins.

This compound is identified as a substrate for the cytochrome P450 2D6 (CYP2D6) enzyme, which plays a crucial role in its metabolism. drugbank.comdrugbank.com Consequently, the co-administration of drugs that inhibit this enzyme can lead to a significant increase in the plasma concentration of this compound. patsnap.com This elevated concentration enhances the risk of systemic side effects associated with beta-blockers. patsnap.com

Notable inhibitors of CYP2D6 that can interact with this compound include certain antidepressants and antiarrhythmics. For instance, medications such as fluoxetine and quinidine are potent inhibitors of CYP2D6 and can elevate the systemic levels of this compound. patsnap.com Research has also indicated that other drugs, including clobazam, clozapine, desvenlafaxine, dronedarone, escitalopram, fedratinib, givosiran, haloperidol, imatinib, and ranolazine, can increase the serum concentration of this compound. drugbank.com

Conversely, the metabolism of this compound can be decreased when combined with viloxazine. drugbank.com The potential for such interactions underscores the importance of careful consideration of a patient's complete medication profile during clinical research involving this compound.

| Interacting Drug | Effect on this compound | Mechanism of Interaction |

|---|---|---|

| Fluoxetine | Increased plasma concentration | Inhibition of CYP2D6 |

| Quinidine | Increased plasma concentration | Inhibition of CYP2D6 |

| Dronedarone | Decreased metabolism | Inhibition of CYP2D6 |

| Viloxazine | Decreased metabolism | Inhibition of CYP2D6 |

| Haloperidol | Increased serum concentration | Inhibition of CYP2D6 |

Drug transporter proteins, such as P-glycoprotein (P-gp), are critical in regulating the absorption and distribution of various drugs. Some beta-blockers, like carvedilol, have been identified as substrates for P-gp. drugbank.com However, in silico studies have suggested that this compound may not act as a substrate for P-glycoprotein. jabonline.in This finding implies a lower likelihood of drug-drug interactions at the level of this specific transporter, which could potentially avoid issues of drug accumulation and reduced clearance that are sometimes associated with P-gp substrates. jabonline.in Further in vitro and in vivo studies are necessary to definitively confirm this compound's interaction profile with P-glycoprotein and other drug transporters.

Pharmacodynamic Drug-Drug Interactions

Pharmacodynamic interactions occur when two drugs have additive, synergistic, or antagonistic effects on the body. For this compound, these interactions are of particular concern when it is co-administered with other medications that affect the cardiovascular system.

The concurrent use of this compound with other topical ophthalmic beta-blockers is generally not recommended. patsnap.com Such a combination can lead to an enhanced risk of systemic side effects, as the additive beta-blocking effects can be absorbed into the bloodstream. patsnap.com

When this compound is administered to patients already receiving systemic beta-blockers for cardiovascular conditions, there is a potential for magnification of its effects. patsnap.com This can result in an increased risk of significant bradycardia (an abnormally slow heart rate) or hypotension (low blood pressure). patsnap.com

The co-administration of this compound with other antihypertensive drugs can lead to additive effects, potentially causing clinically significant hypotension or bradycardia. patsnap.com Particular caution is advised when this compound is used in conjunction with:

Calcium Channel Blockers: These drugs, when combined with beta-blockers, can have additive negative effects on atrioventricular conduction and ventricular function. The combination of verapamil with this compound, for instance, could increase the risk of adverse effects. drugbank.com

Reserpine: As a catecholamine-depleting drug, reserpine can have additive effects with this compound, increasing the likelihood of hypotension and/or marked bradycardia. patsnap.com

Clonidine: The withdrawal of clonidine in patients receiving concomitant beta-blocker therapy can be associated with a hypertensive crisis. patsnap.com While specific studies on this compound and clonidine withdrawal are limited, this interaction is a known class effect of beta-blockers.

| Interacting Drug/Class | Potential Pharmacodynamic Effect | Clinical Consideration |

|---|---|---|

| Topical Ophthalmic Beta-Blockers | Additive systemic beta-blockade | Enhanced risk of systemic side effects |

| Systemic Beta-Blockers | Potentiated beta-blocking effects | Increased risk of bradycardia and hypotension |

| Calcium Channel Blockers | Additive hypotensive and cardiodepressant effects | Potential for significant bradycardia and hypotension |

| Reserpine | Additive hypotensive and bradycardic effects | Increased risk of clinically significant hypotension and bradycardia |

| Clonidine | Exacerbation of withdrawal hypertension | Potential for hypertensive crisis upon clonidine withdrawal |

Antagonism by Non-Selective Ophthalmic Sympathomimetics (e.g., Epinephrine)

In the realm of glaucoma therapy, the concurrent use of multiple topical agents is a common strategy to achieve target intraocular pressure (IOP). However, the potential for drug-drug interactions necessitates a thorough understanding of the pharmacological mechanisms of each compound. Research into the interactions of this compound, a non-selective beta-adrenergic antagonist, has highlighted a notable antagonism when used concomitantly with non-selective ophthalmic sympathomimetics, such as epinephrine (B1671497). patsnap.com This interaction can lead to a reduction in the IOP-lowering efficacy of this compound. patsnap.com

The antagonistic effect is rooted in the opposing mechanisms of action of these two classes of drugs on aqueous humor dynamics. This compound, by blocking both beta-1 and beta-2 adrenergic receptors in the ciliary body, reduces the production of aqueous humor, thereby lowering IOP. patsnap.com Conversely, epinephrine, a non-selective adrenergic agonist, has a dual mechanism. While its alpha-adrenergic effects can decrease aqueous humor production, its beta-adrenergic stimulation, particularly at beta-2 receptors, can increase aqueous humor formation.

When this compound and epinephrine are co-administered, the non-selective beta-blocking action of this compound can counteract the beta-2 agonist effect of epinephrine. While this may seem beneficial in isolation, the clinical reality is more complex. The primary IOP-lowering effect of epinephrine is believed to be mediated through an increase in uveoscleral outflow, an effect also influenced by beta-2 adrenergic receptors. By blocking these receptors, this compound may impede this crucial outflow pathway enhanced by epinephrine.

Clinical studies directly investigating the interaction between this compound and epinephrine are limited. However, research on other non-selective beta-blockers, such as timolol (B1209231), has demonstrated a lack of significant additional IOP reduction when epinephrine is added to the treatment regimen. In contrast, studies with the cardioselective beta-blocker betaxolol (B1666914) have shown that the addition of epinephrine can result in a further decrease in IOP, suggesting that the antagonism is primarily mediated through the beta-2 receptor. nih.gov Given that this compound is a non-selective beta-blocker, a similar antagonistic interaction with epinephrine is anticipated.

Table 1: Mechanistic Overview of this compound and Epinephrine Interaction

| Drug Class | Primary Mechanism of Action on IOP | Interaction with this compound |

| This compound (Non-selective beta-blocker) | Decreases aqueous humor production by blocking beta-1 and beta-2 receptors in the ciliary body. patsnap.com | N/A |

| Epinephrine (Non-selective ophthalmic sympathomimetic) | Dual mechanism: Increases uveoscleral outflow (beta-2 effect) and decreases aqueous humor production (alpha-adrenergic effect). | This compound's beta-2 blockade can antagonize epinephrine's effect on increasing aqueous humor outflow. The overall effect on IOP may be diminished. |

Considerations for Patient Subpopulations in Clinical Research

The safety and efficacy of ophthalmic medications can vary significantly among different patient populations. Therefore, clinical research on this compound has included considerations for its use in specific patient subgroups, particularly those with pre-existing medical conditions.

Patients with Cardiovascular Disease:

Systemic absorption of topical beta-blockers can lead to cardiovascular side effects, such as bradycardia and hypotension. This is a significant concern in patients with pre-existing heart conditions. However, clinical research has suggested that this compound may have a more favorable cardiovascular safety profile compared to other non-selective beta-blockers.

A double-blind, cross-over study involving 15 glaucoma patients compared the cardiovascular effects of this compound, betaxolol (a cardioselective beta-blocker), and timolol (a non-selective beta-blocker). The results indicated that while timolol and betaxolol caused significant changes in heart rate and blood pressure, this compound alone did not alter these cardiovascular parameters. nih.gov This finding suggests that this compound may be a safer option for glaucoma patients with certain cardiovascular comorbidities, although caution is still warranted.

Table 2: Cardiovascular Effects of Topical Beta-Blockers in Glaucoma Patients

| Drug | Effect on Minimum Heart Rate | Effect on Diastolic Blood Pressure (Standing) | Effect on Systolic Blood Pressure (Orthostatism) | Effect on Systolic Blood Pressure (Clinostatism) | Effect on Diastolic Blood Pressure (Orthostatism) |

| This compound | No significant alteration nih.gov | No significant alteration nih.gov | No significant alteration nih.gov | No significant alteration nih.gov | No significant alteration nih.gov |

| Timolol | Significant decrease nih.gov | Significant decrease nih.gov | Not reported | Not reported | Not reported |

| Betaxolol | Not reported | Significant decrease nih.gov | Significant decrease nih.gov | Significant decrease nih.gov | Significant decrease nih.gov |

Patients with Respiratory Disease:

Non-selective beta-blockers are generally contraindicated in patients with asthma or chronic obstructive pulmonary disease (COPD) due to the risk of bronchoconstriction. As this compound is a non-selective beta-blocker, there is a theoretical risk of it exacerbating these conditions.

However, a study investigating the bronchopulmonary effects of topical beta-blockers in glaucoma patients found that this compound treatment for six months resulted in no significant changes in vital capacity or forced expiration volume. researchgate.net In contrast, timolol was observed to significantly reduce these respiratory parameters. researchgate.net This suggests that this compound may have a lower propensity to induce adverse respiratory effects compared to other non-selective beta-blockers. Despite these findings, the use of this compound in patients with a history of respiratory conditions should be approached with caution and under close medical supervision. patsnap.com

Elderly Patients:

The elderly represent a significant portion of the glaucoma patient population and often have multiple comorbidities and are on polypharmacy. Age-related physiological changes can affect the pharmacokinetics and pharmacodynamics of drugs, potentially increasing the risk of adverse effects. While specific clinical trials focusing solely on the use of this compound in a geriatric population are not extensively documented in the available literature, general principles of geriatric pharmacology apply. The rate of absorption of beta-blockers may be lower in elderly patients. nih.gov Furthermore, age-related declines in renal and hepatic function can impact drug elimination, potentially leading to higher systemic concentrations and an increased risk of side effects. nih.gov Therefore, careful monitoring is essential when this compound is used in elderly patients.

Emerging Therapeutic Applications and Target Identification for Befunolol

Befunolol as a Glycogen (B147801) Phosphorylase Inhibitor

Glycogen phosphorylase (GP) is a crucial enzyme in the glycogenolysis pathway, and its overactivity contributes to hyperglycemia in type 2 diabetes (T2D). jabonline.injabonline.in Consequently, GP is considered a validated target for T2D treatment. jabonline.injabonline.in Research has investigated this compound as a potential GP inhibitor to modulate blood glucose levels. jabonline.injabonline.in

In Silico Molecular Docking Studies of Glycogen Phosphorylase Alpha (GPa) Inhibition

In silico molecular docking studies have been conducted to predict the interactions between GPa, specifically human liver GPa (HLGPa), and potential inhibitors like this compound. jabonline.injabonline.in These studies aim to assess the binding affinity of compounds for the active site of GPa. jabonline.injabonline.in Using tools such as AutoDock 4.2, Discovery Studio, SwissADME, ProTox-II, and ADMETlab, researchers have analyzed GPa-ligand interactions and drug-likeness parameters. jabonline.injabonline.in

In one study, this compound exhibited a binding energy of -8.83 kcal/mol for the binding pocket of GPa, which was higher affinity than the reference compound N-acetyl-beta-D-glucopyranosyl amine (NBG) with a binding energy of -6.20 kcal/mol. jabonline.injabonline.in This lower binding energy for this compound suggests a stronger affinity for GPa and the potential to form a stable inhibitor-protein complex. jabonline.injabonline.in this compound was found to interact with residues such as Leu494, Lys544, Glu654, Lys655, and Pro658 in the active site of GP. jabonline.in

The binding energies of this compound and NBG from in silico docking studies are summarized in the table below:

| Compound | Binding Energy (kcal/mol) |

| This compound | -8.83 |

| NBG | -6.20 |

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations are employed to further examine the stability and intermolecular interactions of protein-ligand complexes over time. jabonline.injabonline.in A 100 ns MD simulation using software like Schrödinger has been used to assess the stability of the complexes formed by GPa with this compound and NBG. jabonline.injabonline.in

Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) graphs during the simulation provides insights into the stability of the protein-ligand complexes. researchgate.net These simulations revealed the stability of the protein-ligand complexes for both this compound and NBG. jabonline.injabonline.in this compound exhibited varied interactions with the protein compared to NBG, and residual interactions remained for a significant portion of the simulation time. researchgate.net

ADMET Profiling for Antidiabetic Drug Candidate Potential

Assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters is crucial for evaluating a compound's potential as a drug candidate. jabonline.injabonline.in In silico ADMET profiling of this compound has been conducted using various web tools. jabonline.injabonline.in

This compound inferred a good pharmacokinetic profile based on ADMET analysis. jabonline.injabonline.in Toxicological endpoint prediction analysis indicated that this compound is a non-hERG blocker and non-carcinogenic. jabonline.injabonline.in It also showed a drug score of 0.95, which was higher than NBG's score of 0.30, and an LD50 value of 922 mg/kg. jabonline.injabonline.in The predicted human intestinal absorption (HIA) value for this compound suggested good absorption, indicating it could be a promising oral drug candidate. jabonline.in The half-life (T1/2) and clearance (CL) of this compound were also positive compared to NBG. jabonline.in

Key ADMET parameters for this compound from in silico analysis include:

| Parameter | This compound | NBG |

| Drug Score | 0.95 | 0.30 |

| LD50 (mg/kg) | 922 | - |

| hERG Blocker | No | - |

| Carcinogenic | No | - |

| Human Intestinal Absorption (HIA) | 0.029 (Good absorption) jabonline.in | - |

| Half-life (T1/2) | Positive jabonline.in | - |

| Clearance (CL) | Positive jabonline.in | - |

Proposed In Vitro and Preclinical Validation Studies for Type 2 Diabetes Mellitus

Based on the promising in silico findings, researchers suggest that this compound could be a potential therapeutic drug candidate for type 2 diabetes. jabonline.injabonline.in Further validation through cell-based and preclinical studies is recommended to confirm its effectiveness in treating T2D. jabonline.injabonline.inresearchgate.net In vitro and in vivo studies are considered essential to validate this compound's antidiabetic activity targeting GP. jabonline.inresearchgate.net

Cardioprotective Properties in Ischemic Conditions

Beyond its established use and potential antidiabetic effects, this compound has also demonstrated cardioprotective properties, particularly in ischemic conditions. nih.gov

Effects on Post-Hypoxic Recovery of Cardiac Contractility

Studies have investigated whether this compound can improve the recovery of cardiac contractility and myocardial metabolism after hypoxia. nih.gov In isolated rat hearts subjected to hypoxia followed by reoxygenation, treatment with this compound during hypoxic perfusion resulted in marked recovery of contractile force, exceeding 50% of the pre-hypoxic value. nih.gov Hypoxia/reoxygenation in untreated hearts resulted in less than 5% post-hypoxic recovery of cardiac contractile force. nih.gov

This compound treatment also led to the complete suppression of tissue calcium accumulation and significant suppression of the increase in creatine (B1669601) kinase activity in the perfusate after reoxygenation. nih.gov Furthermore, this treatment significantly prevented the release of purine (B94841) nucleosides and bases during hypoxia. nih.gov These findings suggest that this compound's beneficial effects on post-hypoxic recovery of cardiac function and myocardial metabolism may be attributed to the suppression of transmembrane flux of substrates, ions, and enzymes. nih.gov Energy-sparing effects may also contribute to the improved post-hypoxic recovery observed with this compound treatment. nih.gov

Data on the effect of this compound on post-hypoxic recovery of cardiac contractility:

| Treatment | Post-Hypoxic Recovery of Cardiac Contractility (% of pre-hypoxic value) |

| Untreated Hypoxic Hearts | < 5% nih.gov |

| This compound-Treated Hypoxic Hearts | > 50% nih.gov |

Modulation of Myocardial Metabolism and Energy-Sparing Effects

Studies have investigated this compound's influence on myocardial metabolism, particularly under hypoxic conditions. Research in isolated rat hearts subjected to hypoxia/reoxygenation demonstrated that this compound treatment improved post-hypoxic recovery of cardiac contractile force and myocardial metabolism nih.gov. This beneficial effect is potentially linked to energy-sparing mechanisms nih.gov.

In these studies, hypoxia/reoxygenation led to a significant reduction in cardiac contractile force, incomplete recovery of resting tension, accumulation of tissue calcium, and the release of substances like purine nucleosides and bases, and creatine kinase nih.gov. Treatment with this compound during hypoxic perfusion resulted in a marked recovery of contractile force, suppression of tissue calcium accumulation, and significant suppression of the increase in creatine kinase activity in the perfusate after reoxygenation nih.gov. It also prevented the release of purine nucleosides and bases during hypoxia nih.gov.

Further findings indicated that in this compound-treated hearts, cardiac contractile force declined more rapidly upon the onset of hypoxia, and myocardial high-energy phosphate (B84403) content was significantly higher after 10 minutes of hypoxia compared to untreated hearts nih.gov. This suggests that energy-sparing effects may contribute to the improved post-hypoxic recovery nih.gov.

Data from a study on isolated rat hearts illustrating the effects of this compound on myocardial parameters during hypoxia/reoxygenation are presented below:

| Parameter | Untreated Hearts (Post-Hypoxia/Reoxygenation) | This compound-Treated Hearts (Post-Hypoxia/Reoxygenation) |

| Post-Hypoxic Recovery of Contractile Force | < 5% of pre-hypoxic value | > 50% of pre-hypoxic value |

| Tissue Calcium Accumulation | Accumulation present | Complete suppression |

| Increase in Creatine Kinase Activity | Significant increase | Significant suppression |

| Release of Purine Nucleosides and Bases | Release during hypoxia | Significantly prevented during hypoxia |

| Myocardial High-Energy Phosphate (after 10 min hypoxia) | Lower | Significantly higher |

These findings highlight this compound's ability to positively influence myocardial metabolic markers and energy status under stress.

Regulation of Transmembrane Flux of Substrates, Ions, and Enzymes

The beneficial effects of this compound on post-hypoxic cardiac recovery and myocardial metabolism are likely mediated, at least in part, through the suppression of transmembrane flux of substrates, ions, and enzymes nih.gov.

Research indicates that hypoxia/reoxygenation leads to the accumulation of tissue calcium and the release of intracellular components like purine nucleosides and bases, and creatine kinase from cardiac cells nih.gov. This compound treatment was shown to suppress this accumulation of tissue calcium and significantly reduce the release of creatine kinase and prevent the release of purine nucleosides and bases nih.gov.

The regulation of transmembrane flux of ions, such as calcium, is critical for maintaining cellular homeostasis and function, particularly in the myocardium nih.govfrontiersin.org. Dysregulation of ion channels can lead to various cardiac pathologies frontiersin.org. While the precise mechanisms by which this compound modulates the transmembrane flux of all substrates, ions, and enzymes in this context require further detailed investigation, the observed effects on calcium accumulation and enzyme/substrate release suggest an influence on membrane transport processes nih.gov. Beta-blockers, as a class, can affect cellular processes and energy utilization, and their interaction with ion channels and enzymes is an area of ongoing research frontiersin.orgiiab.mejvsmedicscorner.comnih.govrug.nl.

The suppression of the release of intracellular enzymes like creatine kinase into the perfusate suggests that this compound may help preserve cell membrane integrity or influence the mechanisms leading to enzyme leakage during hypoxic stress nih.gov. Similarly, preventing the accumulation of calcium within the tissue points towards an effect on calcium influx or efflux mechanisms nih.gov.

Advanced Research Methodologies in Befunolol Studies

In Silico Drug Discovery and Computational Biology Approaches

Computational methods are integral to modern drug discovery, offering predictive power that can streamline the research and development process. nih.gov In the study of befunolol, these approaches have been used to elucidate its binding mechanisms, predict its pharmacokinetic profile, and assess its potential toxicity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding ligand-receptor interactions at a molecular level. nih.gov

In a notable in silico study, molecular docking was employed to investigate this compound as a potential inhibitor of glycogen (B147801) phosphorylase (GP), an enzyme implicated in type 2 diabetes. semanticscholar.org The study predicted the binding affinity and interactions of this compound with the active site of human liver glycogen phosphorylase. The results indicated that this compound exhibited a strong binding affinity for the enzyme's binding pocket. semanticscholar.org

| Compound | Target Protein | Binding Affinity (kcal/mol) | Binding Free Energy (Prime MM-GBSA) |

|---|---|---|---|

| This compound | Human Liver Glycogen Phosphorylase a | -8.83 | -40.74 kcal/mol |

| N-acetyl-beta-D-glucopyranosyl amine (Reference) | Human Liver Glycogen Phosphorylase a | -6.20 | Not Reported |

To further validate docking predictions and analyze the stability of ligand-protein complexes over time, molecular dynamics (MD) simulations are utilized. semanticscholar.org MD simulations provide a detailed view of the dynamic behavior of molecules and can confirm the stability of interactions predicted by docking studies. nih.gov

A 100-nanosecond MD simulation was performed on the this compound-glycogen phosphorylase complex. semanticscholar.org The stability of the complex was analyzed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The simulation revealed stable interactions between this compound and the protein structure, further supporting its potential as an inhibitor. semanticscholar.org

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are computational tools used to assess the pharmacokinetic properties of a drug candidate early in the discovery process. fiveable.me These models help in identifying compounds with favorable drug-like properties. simulations-plus.com

The ADMET profile of this compound was analyzed using various web tools. semanticscholar.org The analysis showed that this compound has a good pharmacokinetic profile and adheres to Lipinski's rule of five, which is a set of guidelines to evaluate druglikeness. Its predicted MLogP value suggested good oral and intestinal absorption. semanticscholar.org

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 291.34 Da | Obeys Lipinski's Rule (<500) |

| MLogP | 0.50 | Suggests good oral/intestinal absorption |

| Hydrogen Bond Acceptors | 5 | Obeys Lipinski's Rule (≤10) |

| Hydrogen Bond Donors | 2 | Obeys Lipinski's Rule (≤5) |

Predicting potential toxicity is a critical step in drug development. In silico toxicity prediction models can flag potential liabilities such as carcinogenicity or cardiac toxicity. porsolt.com

Toxicological endpoint prediction analysis for this compound indicated a favorable safety profile. semanticscholar.org The analysis predicted that this compound is a non-hERG (human Ether-à-go-go-Related Gene) blocker, suggesting a lower risk of certain cardiac arrhythmias. Furthermore, it was predicted to be non-carcinogenic. semanticscholar.org

| Toxicity Endpoint | Prediction |

|---|---|

| hERG Blocker | Non-blocker |

| Carcinogenicity | Non-carcinogenic |

| LD50 (Rat) | 922 mg/kg |

| Drug Score | 0.95 |

In Vitro and Ex Vivo Experimental Models

In vitro and ex vivo models are essential for validating computational predictions and for studying the physiological and pharmacological effects of a compound in a controlled biological environment. vcu.edu

Isolated organ perfusion is a technique where an organ is maintained in a viable state outside of the body, allowing for the detailed study of drug effects on specific tissues. wikipedia.org This methodology has been applied to investigate the actions of this compound on various tissues.

Studies on isolated guinea pig tissues, including the right atria, trachea, and taenia caecum, revealed that this compound possesses intrinsic sympathomimetic activities, acting as a partial agonist at beta-adrenoceptors. nih.govmedchemexpress.com The pD2 values, which measure agonist potency, were found to be different from its pA2 values, which measure antagonist potency against isoprenaline. nih.gov This suggests a complex interaction with the beta-adrenoceptor, potentially involving different sites for agonistic and antagonistic actions. nih.govmedchemexpress.com

Another study utilized isolated perfused rat hearts to determine the effects of this compound under conditions of hypoxia and reoxygenation. nih.gov The results showed that treatment with this compound during the hypoxic period led to a marked recovery of cardiac contractile force and suppressed the accumulation of tissue calcium upon reoxygenation. nih.gov This suggests a beneficial, energy-sparing effect on myocardial metabolism during ischemic events. nih.gov

| Isolated Organ | Parameter | Reported Value |

|---|---|---|

| Right Atria | Intrinsic Activity | 0.22 - 0.28 |

| Trachea | Intrinsic Activity | 0.22 - 0.28 |

| Taenia Caecum | Intrinsic Activity | 0.22 - 0.28 |

| Parameter | Observation |

|---|---|

| Post-hypoxic Recovery of Contractile Force | Marked recovery (>50% of pre-hypoxic value) |

| Tissue Calcium Accumulation | Complete suppression |

| Creatine (B1669601) Kinase Release | Significant suppression |

| Purine (B94841) Nucleoside and Base Release | Significant prevention |

Ocular Organ Culture Systems (e.g., Human Organ Culture Anterior Segment)

Advanced in vitro models that closely mimic the structure and function of the human cornea are instrumental in ophthalmic drug development. One such methodology employed in the study of this compound is the use of a porcine organotypic cornea construct. This model serves as a viable alternative to excised animal tissue for conducting drug permeation studies. nih.gov

A notable study focused on developing a cornea equivalent composed of epithelial, stromal, and endothelial cells isolated from porcine corneas. nih.gov This reconstructed multilayer tissue was created in Transwell cell culture inserts. Histological analysis confirmed that the construct exhibited significant similarities to the native porcine cornea. To assess its functionality as a barrier for drug permeation, researchers tested the passage of this compound hydrochloride through the cornea construct using modified Franz cells. The results were then compared with data from excised porcine corneas. The study found that the permeation behavior of this compound from different formulations was similar between the cornea construct and the excised cornea. However, the permeation coefficients for aqueous formulations were observed to be three to four times higher in the construct. nih.gov This research underscores the utility of organotypic cornea models in preclinical assessments of ophthalmic drugs like this compound. nih.gov

Another investigation utilized isolated pig corneas to examine the potential for this compound hydrochloride to induce corneal opacity. The study involved applying the drug to intact corneas, as well as corneas with the epithelium or endothelium removed. The findings suggested that any significant increase in opacity occurred when the drug was applied to the endothelial surface, indicating that the corneal epithelium acts as a primary barrier to penetration. nih.gov

Cell-Based Assays for Receptor Functionality

Cell-based assays are fundamental in characterizing the pharmacological activity of compounds like this compound at their target receptors. Research has demonstrated that this compound is a beta-adrenoceptor partial agonist, possessing intrinsic sympathomimetic activity. wikipedia.orgnih.gov This was determined through functional assays using isolated organs from guinea pigs. nih.gov